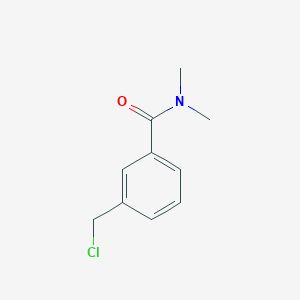

3-(chloromethyl)-N,N-dimethylbenzamide

Übersicht

Beschreibung

3-(Chloromethyl)-N,N-dimethylbenzamide is a chemical compound that belongs to the class of organochlorines . It contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .

Molecular Structure Analysis

The molecular structure of 3-(chloromethyl)-N,N-dimethylbenzamide can be inferred from related compounds. For example, 3-(Chloromethyl)benzoic acid has a linear formula of ClCH2C6H4CO2H . The chloromethyl group is attached to the benzene ring .Wissenschaftliche Forschungsanwendungen

Synthesis of Hyper Cross-linked Polymers (HCPs)

3-(chloromethyl)-N,N-dimethylbenzamide can be used in the synthesis of Hyper Cross-linked Polymers (HCPs). HCPs are a class of porous materials that have been intensively used in the past few years . They have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .

Water Treatment

HCPs, synthesized using 3-(chloromethyl)-N,N-dimethylbenzamide, have interesting applications in water treatment . Their high surface area and excellent porosity make them efficient for adsorption processes in water treatment .

Gas Storage

Another application of HCPs is in gas storage . The high surface area and porosity of these polymers allow them to store gases efficiently .

Drug Delivery

HCPs can also be used in drug delivery systems . Their porous structure allows for the encapsulation and controlled release of drugs .

Synthesis of Fine or Special Chemicals

Chloromethyl substituted aromatic compounds, like 3-(chloromethyl)-N,N-dimethylbenzamide, are promising key intermediates because of their easy transformation to a variety of fine or special chemicals .

Synthesis of Polymers and Pharmaceuticals

These chloromethyl substituted aromatic compounds can also be transformed into various polymers and pharmaceuticals .

Synthesis of 3,5-Disubstituted Benzoxazoles

3-(chloromethyl)-N,N-dimethylbenzamide is an interesting precursor for the preparation of a series of 3,5-disubstituted benzoxazoles .

Super-capacitors

HCPs have applications in the creation of super-capacitors . Their high surface area and porosity contribute to their efficiency in energy storage .

Zukünftige Richtungen

While specific future directions for 3-(chloromethyl)-N,N-dimethylbenzamide are not available, research in the field of chloromethyl compounds is ongoing. For instance, targeted proteomics is being explored for its potential in quantifying protein abundances in complex biological matrices . Additionally, macrocycles, which are cyclic compounds comprising 12 atoms or more, are being recognized for their potential in interrogating extended protein interfaces .

Wirkmechanismus

Target of Action

Chloromethyl compounds typically react with thiols, which are abundant in glutathione, a critical molecule in many biological processes .

Mode of Action

The mode of action of 3-(chloromethyl)-N,N-dimethylbenzamide involves electrophilic substitution . The chloromethyl group on the compound can react with thiols, likely in a glutathione S-transferase–mediated reaction . This reaction transforms the compound into a cell-impermeant fluorescent dye–thioether adduct .

Biochemical Pathways

Glutathione plays a crucial role in cellular processes such as detoxification, antioxidant defense, and regulation of various metabolic pathways .

Pharmacokinetics

A study on a similar compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, in rats showed a tmax of 289±11 min, Cmax of 057±002 µg/ml, and a half-life of 394±39 min . These results suggest that 3-(chloromethyl)-N,N-dimethylbenzamide may have similar ADME properties, but further studies are needed to confirm this.

Result of Action

Additionally, the formation of a cell-impermeant fluorescent dye–thioether adduct suggests potential applications in cellular imaging .

Action Environment

The action, efficacy, and stability of 3-(chloromethyl)-N,N-dimethylbenzamide can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s reactivity. Additionally, the presence of other molecules, such as glutathione, can influence the compound’s mode of action .

Eigenschaften

IUPAC Name |

3-(chloromethyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-12(2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIVBMDMECTBOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(chloromethyl)-N,N-dimethylbenzamide | |

CAS RN |

442910-26-1 | |

| Record name | 3-(chloromethyl)-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2885421.png)

![3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2885423.png)

![N-(cyanomethyl)-3-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2885433.png)

![5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2885434.png)

![6-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2885439.png)

![[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2885441.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2885443.png)